Diethyl (3-cyanopropyl)propanedioate
Overview
Description
Diethyl (3-cyanopropyl)propanedioate is a chemical compound involved in various organic reactions, demonstrating significant interest in fields like synthetic chemistry due to its unique functional groups and reactivity patterns.
Synthesis Analysis
The synthesis of compounds related to Diethyl (3-cyanopropyl)propanedioate often involves the Diels-Alder reaction, among other methods. Toscano et al. (2001) explored the thermal Diels-Alder cycloaddition reaction of diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate with cyclopentadiene, achieving high selectivity and yielding specific diastereomers with notable pi-facial and endo/exo-sulfinyl selectivity (Toscano et al., 2001).
Molecular Structure Analysis
Studies on the molecular structure of related compounds highlight the influence of substituent conformation on the molecule's reactivity and stereochemistry. X-ray diffraction studies by Toscano et al. (2001) on diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate revealed steric and electronic effects influencing stereoselectivity (Toscano et al., 2001).
Chemical Reactions and Properties
The reactivity of Diethyl (3-cyanopropyl)propanedioate derivatives towards various reagents and conditions has been explored to understand their potential in synthetic applications. The work by Amarandei et al. (2014) on the complexation behavior towards lanthanide metal ions showcases the functional group's versatility in forming complexes with metals, useful in materials science and catalysis (Amarandei et al., 2014).
Physical Properties Analysis
The physical properties of compounds similar to Diethyl (3-cyanopropyl)propanedioate, such as densities and molar volumes, offer insights into their behavior in different environments. Wang and Yan (2010) measured the densities of mixtures involving related compounds to calculate excess molar volumes, providing data critical for understanding solvent interactions and reaction conditions (Wang & Yan, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and conditions, are fundamental for employing Diethyl (3-cyanopropyl)propanedioate in synthesis. For example, Byers and Lane (1990) investigated the radical addition of diethyl (2-phenylseleno)propanedioate to olefins, revealing the potential for creating new bonds and functionalizing molecules in a controlled manner (Byers & Lane, 1990).
Scientific Research Applications
Downstream Processing of Biologically Produced Diols
One area of application involves the downstream processing of biologically produced diols like 1,3-propanediol and 2,3-butanediol, which are important for the production of various chemicals and materials. The separation of these diols from fermentation broth is a significant cost factor in their microbial production. Methods such as evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction have been studied for the recovery and purification of these biologically produced diols (Zhi-Long Xiu & A. Zeng, 2008).
Catalytic Processes for Glycerol Conversion
Glycerol, a by-product of biodiesel production, can be converted into 1,3-propanediol through catalytic processes. The use of heterogeneous catalysts for this conversion has been explored to create a more efficient and competitive process in the market. Active acid and metallic phases of catalysts significantly influence the activity and selectivity towards the desired product, with parameters such as temperature and glycerol concentration being crucial for optimization (Alisson Dias da Silva Ruy et al., 2020).
Interfacial Catalysts for Selective Conversion
The spatial and electronic configuration of metal-solid acid interface in catalysts plays a vital role in the chemoselectivity of 1,3-propanediol production from glycerol. Interfacial steric hindrance and electronic transfer effects are critical for tunable activity and selectivity, offering insights into the manipulation of catalyst properties for selective hydrogenation reactions (Dongpei Zhang et al., 2021).
Value-Added Chemical Production from Glycerol
The overproduction of crude glycerol from the biodiesel industry has prompted research into its conversion to value-added chemicals. Glycerol can be transformed into several important chemicals, including 1,2-propanediol, through processes such as steam reforming, hydrogenolysis, dehydration, and glycerolysis. These processes have been explored for their efficiency, selectivity, and potential for commercial applications, highlighting the importance of catalyst development and process optimization (Young Chul Kim & D. Moon, 2019).
properties
IUPAC Name |
diethyl 2-(3-cyanopropyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBCSTVTPWJWRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394567 | |
Record name | Diethyl (3-cyanopropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (3-cyanopropyl)propanedioate | |
CAS RN |
63972-18-9 | |
Record name | Diethyl (3-cyanopropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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